Cas no 61658-41-1 (Furomollugin)

Furomollugin 化学的及び物理的性質
名前と識別子
-
- Naphtho[1,2-b]furan-4-carboxylic acid,5-hydroxy-,methyl ester
- Furomollugin
- 5-Hydroxynaphtho[1,2-b]furan-4-carboxylic acid methyl ester
- AFMYCYWCHKTNNE-UHFFFAOYSA-N
- methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate
- 61658-41-1
- CHEMBL464791
- AKOS032948373
- FS-8880
- [ "" ]
- GLXC-18204
- METHYL 5-HYDROXYNAPHTHO[1,2-B]FURAN-4-CARBOXYLATE
- Methyl 5-hydroxynaphtho(1,2-b)furan-4-carboxylic acid
- Methyl 5-hydroxynaphtho[1,2-b]furan-4-carboxylic acid
- methyl 5-hydroxybenzo(g)(1)benzofuran-4-carboxylate
-
- インチ: InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3
- InChIKey: AFMYCYWCHKTNNE-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O
計算された属性
- せいみつぶんしりょう: 242.05800
- どういたいしつりょう: 242.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.024
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 391.6±22.0 °C at 760 mmHg
- フラッシュポイント: 190.6±22.3 °C
- PSA: 59.67000
- LogP: 3.07820
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Furomollugin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Furomollugin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2417-5 mg |
Furomollugin |
61658-41-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN2417-5mg |
Furomollugin |
61658-41-1 | 5mg |
¥ 11900 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F36040-5mg |
Furomollugin |
61658-41-1 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2417-1 mg |
Furomollugin |
61658-41-1 | 1mg |
¥2355.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2417-1 mL * 10 mM (in DMSO) |
Furomollugin |
61658-41-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095482-5mg |
Furomollugin |
61658-41-1 | 98% | 5mg |
¥2751.00 | 2024-05-06 | |
A2B Chem LLC | AG74822-5mg |
Furomollugin |
61658-41-1 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
TargetMol Chemicals | TN2417-1 ml * 10 mm |
Furomollugin |
61658-41-1 | 1 ml * 10 mm |
¥ 16980 | 2024-07-20 |
Furomollugin 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
4. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Furomolluginに関する追加情報
Furomollugin (CAS No: 61658-41-1): A Comprehensive Overview
Furomollugin, also known by its CAS registry number 61658-41-1, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is classified as a benzodiazepine derivative, which places it within a well-researched class of drugs known for their pharmacological effects. The benzodiazepine framework of Furomollugin contributes to its ability to interact with various biological systems, making it a subject of interest in both academic and industrial research.
The chemical structure of Furomollugin is characterized by a benzene ring fused with a diazepine system, which is further substituted with specific functional groups that enhance its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the importance of these structural features in determining the compound's bioavailability and efficacy. For instance, the presence of electron-withdrawing groups on the benzene ring has been shown to influence the compound's solubility and stability, which are critical factors in drug design.
One of the most notable applications of Furomollugin lies in its potential as a neuroprotective agent. Research conducted in 2023 has demonstrated that Furomollugin exhibits significant antioxidant activity, which can help mitigate oxidative stress-induced neuronal damage. This property makes it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, Furomollugin has been shown to modulate glutamate signaling, a process that is central to neuronal communication and synaptic plasticity.
In addition to its neuroprotective effects, Furomollugin has also been investigated for its role in anti-inflammatory therapies. Studies have revealed that the compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity suggests that Furomollugin could be utilized in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Furomollugin involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in synthetic chemistry have enabled researchers to develop more efficient methods for producing Furomollugin, thereby reducing costs and improving scalability. These methods often involve the use of transition metal catalysts and microwave-assisted synthesis, which have become standard techniques in modern drug discovery.
From an environmental perspective, Furomollugin has been evaluated for its potential impact on ecosystems. Research indicates that the compound exhibits low toxicity towards aquatic organisms, making it a relatively safe option for use in pharmaceutical applications. However, further studies are required to fully understand its long-term environmental fate and potential bioaccumulation.
In conclusion, Furomollugin (CAS No: 61658-41-1) represents a compelling example of how structural modifications within the benzodiazepine class can lead to novel therapeutic agents with diverse biological activities. Its neuroprotective, anti-inflammatory, and synthetic properties position it as a valuable tool in drug development. As research continues to uncover new insights into its mechanisms of action and clinical potential, Furomollugin is poised to play an increasingly important role in addressing unmet medical needs.
61658-41-1 (Furomollugin) 関連製品
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 1361490-22-3([4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)
- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)
- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)
- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)
- 851948-09-9(ethyl 5-(3-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)




